molecular formula C14H10BrClN2O2 B12560622 N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide CAS No. 143094-56-8

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide

Katalognummer: B12560622
CAS-Nummer: 143094-56-8
Molekulargewicht: 353.60 g/mol
InChI-Schlüssel: UPMQMBWZAFYDSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides This compound is characterized by the presence of an acetylphenyl group, a bromine atom, a chlorine atom, and a pyridine carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4-acetylphenylamine with 5-bromo-2-chloropyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups.

    Oxidation and Reduction Reactions: Formation of carboxylic acids or alcohols.

    Coupling Reactions: Formation of biaryl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Acetylphenyl)-5-bromo-2-furamide
  • N-(4-Acetylphenyl)quinoline-3-carboxamide
  • 1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-diones

Uniqueness

N-(4-Acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

Eigenschaften

CAS-Nummer

143094-56-8

Molekularformel

C14H10BrClN2O2

Molekulargewicht

353.60 g/mol

IUPAC-Name

N-(4-acetylphenyl)-5-bromo-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C14H10BrClN2O2/c1-8(19)9-2-4-11(5-3-9)18-14(20)12-6-10(15)7-17-13(12)16/h2-7H,1H3,(H,18,20)

InChI-Schlüssel

UPMQMBWZAFYDSY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.